molecular formula C22H19F2N3O6S2 B3005909 Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate CAS No. 866042-08-2

Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate

Cat. No.: B3005909
CAS No.: 866042-08-2
M. Wt: 523.53
InChI Key: NYYYVVKCCDQPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a chemical compound with the molecular formula C22H19F2N3O6S2 and a molecular weight of 523.5295664 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C22H19F2N3O6S2. It contains a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a bis(carbonyl)amino group and a sulfanyl group linked to an acetate ester .

Scientific Research Applications

  • Glutaminase Inhibitors : A study by Shukla et al. (2012) focused on the synthesis and pharmacological evaluation of BPTES analogs, which are glutaminase inhibitors. These compounds, including thiadiazole derivatives, have potential therapeutic implications in inhibiting the growth of lymphoma B cells.

  • Pharmacological Properties : The synthesis and evaluation of pharmacological properties of various thiadiazole derivatives, including their effects on the central nervous system, were explored in a study by Maliszewska-Guz et al. (2005).

  • Organic Chemistry and Crystal Engineering : Research by Ardan et al. (2017) highlights the crystal engineering of organometallic materials using 1,3,4-thiadiazole compounds. These studies offer insights into the coordination behavior of these compounds with transition metal ions.

  • Antimicrobial and Antifungal Activities : Various studies, such as those by Deohate and Berad (2009) and Sych et al. (2019), have synthesized thiadiazole derivatives and evaluated their potential as antimicrobial and antifungal agents.

  • Carbonic Anhydrase Inhibitors : The inhibition of tumor-associated isozyme IX by thiadiazole derivatives was investigated by Ilies et al. (2003). These inhibitors are of interest for their potential applications in cancer treatment.

  • Synthesis and Characterization in Organic Chemistry : The synthesis and characterization of thiadiazole derivatives have been a subject of interest in studies like that of Zareef et al. (2008). These studies contribute to our understanding of the molecular structure and properties of such compounds.

Future Directions

The future directions for research on this compound could involve elucidating its synthesis, exploring its reactivity, determining its physical and chemical properties, and investigating its biological activity .

Properties

IUPAC Name

ethyl 2-[[5-[bis[(4-fluorophenyl)methoxycarbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N3O6S2/c1-2-31-18(28)13-34-20-26-25-19(35-20)27(21(29)32-11-14-3-7-16(23)8-4-14)22(30)33-12-15-5-9-17(24)10-6-15/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYYVVKCCDQPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)N(C(=O)OCC2=CC=C(C=C2)F)C(=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.